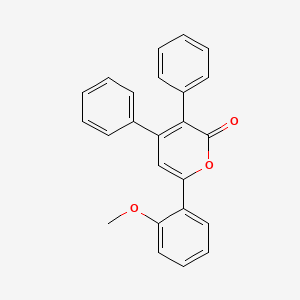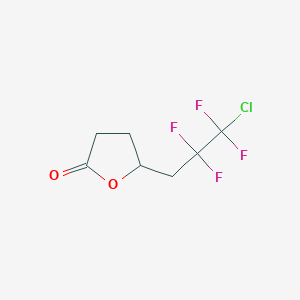
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a furanone ring with a 3-chloro-2,2,3,3-tetrafluoropropyl substituent, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- typically involves the reaction of a furanone derivative with a chlorotetrafluoropropyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized furanone compounds.
Applications De Recherche Scientifique
2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-
- 2(3H)-Furanone, 5-(3-bromo-2,2,3,3-tetrafluoropropyl)dihydro-
- 2(3H)-Furanone, 5-(3-iodo-2,2,3,3-tetrafluoropropyl)dihydro-
Uniqueness
The uniqueness of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- lies in its specific substituent, which imparts distinct chemical and physical properties. Compared to similar compounds with different halogen substituents, this compound may exhibit unique reactivity and interactions, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
462655-90-9 |
|---|---|
Formule moléculaire |
C7H7ClF4O2 |
Poids moléculaire |
234.57 g/mol |
Nom IUPAC |
5-(3-chloro-2,2,3,3-tetrafluoropropyl)oxolan-2-one |
InChI |
InChI=1S/C7H7ClF4O2/c8-7(11,12)6(9,10)3-4-1-2-5(13)14-4/h4H,1-3H2 |
Clé InChI |
BKZOBRXXCNDEGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC1CC(C(F)(F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
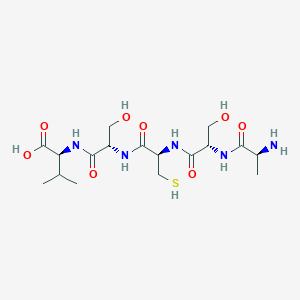
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
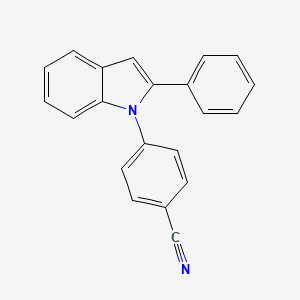
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
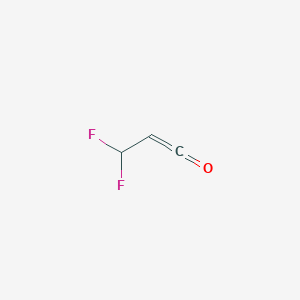
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
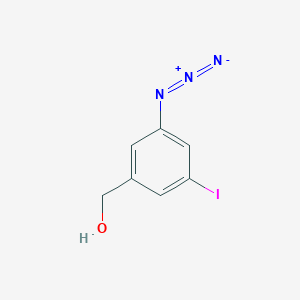
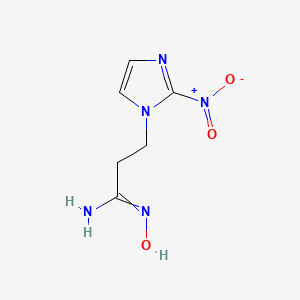
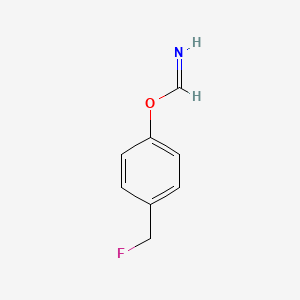
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
